Apovincaminic Acid Demonstrates Comparable In Vivo Neuroprotection to Vinpocetine
In a direct head-to-head comparison using a rat entorhinal cortex lesion model induced by NMDA, both apovincaminic acid (cAVA) and its parent prodrug, vinpocetine, were evaluated for their neuroprotective efficacy. Both compounds were administered intraperitoneally at a dose of 10 mg/kg, twice daily for 4 days, starting 60 minutes before the lesion. The study demonstrated that both treatments effectively attenuated behavioral deficits and significantly decreased lesion size and the region of microglial activation. The findings confirm that the metabolite cAVA possesses comparable in vivo neuroprotective activity to the parent drug vinpocetine [1].
| Evidence Dimension | In vivo neuroprotective efficacy (reduction in NMDA-induced lesion size and behavioral deficits) |
|---|---|
| Target Compound Data | 10 mg/kg i.p. (cis-apovincaminic acid) significantly attenuated behavioral deficits and decreased lesion size and microglia activation. |
| Comparator Or Baseline | Vinpocetine, 10 mg/kg i.p., produced a similar, significant reduction in lesion size and behavioral deficits. |
| Quantified Difference | Both compounds demonstrated statistically significant neuroprotection compared to vehicle control; the parent drug showed a trend towards greater efficacy in morphological findings [1]. |
| Conditions | Male Harlan-Wistar rats (300-400 g); NMDA-induced bilateral neurodegeneration in the entorhinal cortex; treatment 60 min pre-lesion and for 3 post-operative days. |
Why This Matters
This evidence confirms that apovincaminic acid is the active neuroprotective principle of vinpocetine, enabling researchers to bypass the variable activation step of the prodrug in experimental models.
- [1] Nyakas C, et al. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model. CNS Neurosci Ther. 2009 Summer;15(2):89-99. View Source
